dTDP-L-glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

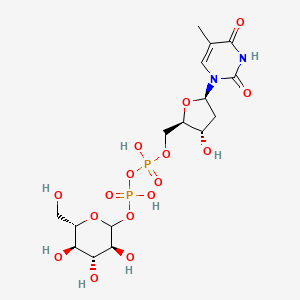

DTDP-L-glucose is a dTDP-alpha-D-glucose.

科学的研究の応用

Biosynthesis of Rhamnose-Containing Polysaccharides

dTDP-L-glucose is crucial for the biosynthesis of dTDP-L-rhamnose, a sugar that forms part of various polysaccharides in bacteria. These polysaccharides play vital roles in bacterial virulence and structural integrity.

- Enzymatic Pathway : The conversion of dTDP-D-glucose to dTDP-L-rhamnose involves several key enzymes:

- RmlA : Converts glucose-1-phosphate and dTTP to dTDP-D-glucose.

- RmlB : Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.

- RmlC : Epimerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-rhamnose.

- RmlD : Reduces dTDP-4-keto-6-deoxy-L-rhamnose to yield dTDP-L-rhamnose .

This pathway is critical for the viability of many pathogenic bacteria, such as Streptococcus pneumoniae, which rely on rhamnose-containing polysaccharides for their cell walls .

Pharmaceutical Development

The synthesis of rhamnose-containing compounds using this compound has potential applications in drug development. Rhamnosyltransferases utilize dTDP-L-rhamnose as a glycosyl donor to produce bioactive compounds with therapeutic properties.

- Case Study : In a study involving Saccharothrix syringae, researchers cloned and expressed genes responsible for synthesizing dTDP-L-rhamnose. The one-pot reaction system developed yielded high concentrations of both dTDP-L-rhamnose and its derivative, demonstrating its utility in producing pharmaceutical compounds .

Glycobiology and Glycoengineering

This compound's role extends into glycobiology, where it is used to modify proteins and lipids through glycosylation processes. This modification can enhance the stability and functionality of therapeutic proteins.

- Glycorandomization : The enzyme RmlA has been studied for its ability to accept various sugar substrates, allowing for the exploration of new glycosylation patterns that could lead to novel therapeutics .

Biotechnological Applications

In biotechnology, the enzymatic synthesis of nucleotide sugars like this compound is essential for producing complex carbohydrates used in vaccines and other bioproducts.

- Efficient Synthesis : Researchers have developed methods to synthesize dTDP-L-rhamnose from inexpensive substrates using recombinant enzymes, making it feasible for large-scale production .

Data Table: Key Enzymes in dTDP-L-Rhamnose Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| RmlA | Converts glucose-1-phosphate and dTTP to dTDP-D-glucose | Escherichia coli, Streptococcus pneumoniae |

| RmlB | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose | Salmonella enterica |

| RmlC | Epimerizes to form dTDP-4-keto-6-deoxy-L-rhamnose | Pseudomonas putida |

| RmlD | Reduces to produce dTDP-L-rhamnose | Bacillus subtilis |

化学反応の分析

Enzymatic Dehydration to dTDP-4-Keto-6-Deoxy-D-Glucose

The central reaction of dTDP-L-glucose is its conversion to dTDP-4-keto-6-deoxy-D-glucose via the enzyme dTDP-glucose 4,6-dehydratase (RmlB) . This reaction proceeds through a three-step mechanism:

-

Oxidation : Hydride transfer from the C4 hydroxyl group of this compound to NAD+, forming a transient C4-keto intermediate .

-

Dehydration : Elimination of a water molecule from the C5 and C6 positions, resulting in a 4-keto-6-deoxy intermediate .

-

Reduction : Stereospecific reduction of the C4 keto group by NADH, producing the final product .

Key Structural Features :

-

The enzyme functions as a homodimer, with a C-terminal domain for substrate binding and an N-terminal domain for NAD+ cofactor binding .

-

A conserved Tyr-XXX-Lys motif in the active site facilitates proton abstraction and hydride transfer .

Table 1: Enzymatic Pathways Involving this compound Derivatives

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | kcat (s−1) | KM (mM) | kcat/KM (M−1s−1) | Source |

|---|---|---|---|---|---|

| RmlB | This compound | 0.15 ± 0.02 | 0.12 ± 0.03 | 1,250 | |

| DnmJ | dTDP-4-keto-6-deoxy-D-glucose | 3.0 × 10−4 | 0.25 ± 0.17 | 1.2 × 10−3 |

-

RmlB exhibits high catalytic efficiency, underscoring its role as a gateway enzyme in deoxysugar biosynthesis .

-

DnmJ , a PLP-dependent aminotransferase, is a rate-limiting step in daunosamine biosynthesis due to its low kcat value .

Competing Reactions and Metabolic Bottlenecks

-

Shunt Pathways : Intermediates like dTDP-4-keto-6-deoxy-D-glucose are prone to non-enzymatic decomposition into maltol and dTDP, reducing pathway efficiency .

-

Substrate Flexibility : Enzymes such as DnmU (epimerase) and DnmV (ketoreductase) exhibit promiscuity, enabling the synthesis of non-natural sugars like dTDP-L-acosamine .

Structural and Functional Conservation

dTDP-glucose 4,6-dehydratase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a Rossmann fold for NAD+ binding and conserved catalytic residues . Mutagenesis studies confirm that Tyr-157 and Lys-161 are essential for hydride transfer and acid-base catalysis .

This synthesis of this compound's reactivity highlights its biochemical versatility and underscores its importance in producing therapeutic glycosides. Mechanistic and kinetic data provide a foundation for engineering novel deoxysugars with tailored bioactivities.

特性

分子式 |

C16H26N2O16P2 |

|---|---|

分子量 |

564.3 g/mol |

IUPAC名 |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13-,15?/m0/s1 |

InChIキー |

YSYKRGRSMLTJNL-UDMICHEOSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。